(1,4,4-Trichlorobut-3-en-2-yl)benzene
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Overview
Description
(1,4,4-Trichlorobut-3-en-2-yl)benzene is an organic compound with the molecular formula C10H9Cl3 It is a derivative of benzene, where the benzene ring is substituted with a trichlorobut-3-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,4-Trichlorobut-3-en-2-yl)benzene typically involves the alkylation of benzene with a suitable trichlorobut-3-en-2-yl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,4,4-trichlorobut-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
(1,4,4-Trichlorobut-3-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes.
Addition Reactions: The double bond in the trichlorobut-3-en-2-yl group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, ketones, carboxylic acids, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,4,4-Trichlorobut-3-en-2-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,4,4-Trichlorobut-3-en-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The trichlorobut-3-en-2-yl group can participate in resonance stabilization, influencing the reactivity of the benzene ring. The compound’s effects are mediated through pathways involving electron donation or withdrawal, depending on the nature of the substituents and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: A similar compound with three chlorine atoms substituted on the benzene ring.
1,3,5-Trichlorobenzene: Another isomer with chlorine atoms at different positions on the benzene ring.
1,4-Dichlorobenzene: A compound with two chlorine atoms substituted on the benzene ring.
Uniqueness
(1,4,4-Trichlorobut-3-en-2-yl)benzene is unique due to the presence of the trichlorobut-3-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives.
Properties
CAS No. |
62098-03-7 |
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Molecular Formula |
C10H9Cl3 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
1,4,4-trichlorobut-3-en-2-ylbenzene |
InChI |
InChI=1S/C10H9Cl3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-6,9H,7H2 |
InChI Key |
IFMDXEMBXFJDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)C=C(Cl)Cl |
Origin of Product |
United States |
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